An In-Depth Technical Guide to Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane: A Keystone Monomer for High-Performance Polymers
An In-Depth Technical Guide to Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane: A Keystone Monomer for High-Performance Polymers
This guide provides a comprehensive technical overview of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, a bismaleimide (BMI) monomer pivotal in the formulation of advanced thermosetting resins. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its high-performance characteristics.
Introduction: The Significance of Bismaleimide Resins
Bismaleimide (BMI) resins represent a critical class of thermosetting polymers renowned for their exceptional thermal stability, mechanical strength, and resistance to harsh chemical environments.[1] These properties make them indispensable in demanding sectors such as aerospace, electronics, and automotive industries.[2][3] Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, in particular, is a strategically designed BMI monomer that offers enhanced processability and performance due to its unique molecular architecture.[4] The ethyl and methyl substitutions on the phenyl rings provide steric hindrance that influences the packing of the polymer chains, contributing to improved solubility and modified curing kinetics.
Chemical Structure and Physicochemical Properties
The molecular structure of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is characterized by two maleimide functional groups linked by a diphenylmethane backbone, with ethyl and methyl substituents on the aromatic rings. This structure is fundamental to its reactivity and the properties of the resulting polymers.
Table 1: Physicochemical Properties of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane
| Property | Value | References |
| CAS Number | 105391-33-1 | [5][6] |
| Molecular Formula | C₂₇H₂₆N₂O₄ | [7] |
| Molecular Weight | 442.51 g/mol | [7] |
| Appearance | White to light yellow powder/crystal | [8] |
| Melting Point | 163-167 °C | [8] |
| Purity | ≥98% | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
Synthesis of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane: A Step-by-Step Protocol
The synthesis of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is typically a two-step process involving the formation of a bismaleamic acid intermediate, followed by cyclodehydration.[5] The following protocol is based on established methods and is optimized for high yield and purity.[10]
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for a successful synthesis. Toluene is selected as the solvent for its ability to form an azeotrope with water, facilitating its removal during the cyclodehydration step. Methanesulfonic acid is an effective and efficient catalyst for this cyclization. The stoichiometry is carefully controlled to ensure complete reaction and minimize side products.
Experimental Protocol
Step 1: Formation of Bismaleamic Acid
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add toluene (7 kmol) and maleic anhydride (2 kmol).[10]
-
Heat the mixture to 45-50 °C with continuous stirring for 30 minutes to ensure complete dissolution.[10]
-
Gradually add 4,4'-methylenebis(2-methyl-6-ethylaniline) (1 kmol) in several portions, maintaining the temperature between 45-50 °C.[10]
-
After the addition is complete, raise the temperature to 80 ± 5 °C and maintain for 1 hour to ensure the formation of the bismaleamic acid intermediate.[10]
Step 2: Cyclodehydration
-
To the reaction mixture, add methanesulfonic acid (0.15 kmol).[10]
-
Heat the mixture to reflux (approximately 90 °C) and begin azeotropic distillation to remove the water formed during the reaction.[10]
-
Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the cyclization.[10]
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane as a white to light yellow powder.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals for aromatic protons, methylene bridge protons (-CH₂-), ethyl protons (-CH₂CH₃), methyl protons (-CH₃), and maleimide vinyl protons. |
| ¹³C NMR | Resonances for aromatic carbons, methylene bridge carbon, ethyl and methyl carbons, and carbonyl and vinyl carbons of the maleimide groups. A known spectrum shows peaks confirming the proposed structure.[12] |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching of the imide group (~1710 and 1770 cm⁻¹), C=C stretching of the maleimide ring, and aromatic C-H stretching.[11] |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (442.51 g/mol ).[8] Fragmentation patterns would likely show cleavage at the methylene bridge and loss of the maleimide groups.[13] |
Applications in High-Performance Polymers
The primary application of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is as a monomer in the formulation of high-performance thermosetting resins. Its bifunctional nature allows it to act as a crosslinker, forming a robust three-dimensional network upon curing.
Aerospace Composites
In the aerospace industry, materials are subjected to extreme temperatures and mechanical stress. BMI resins derived from this monomer exhibit high glass transition temperatures (Tg) and excellent thermo-oxidative stability, making them ideal for manufacturing structural components of aircraft and spacecraft.[2][3] The incorporation of this monomer can significantly enhance the performance of carbon fiber-reinforced composites.[14]
Electronic Packaging and Adhesives
The electronics industry requires materials with excellent dielectric properties, thermal stability, and adhesion for applications such as semiconductor encapsulation and die-attach adhesives.[15] BMI resins based on Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane provide these necessary characteristics, ensuring the reliability and longevity of electronic components.[16] These adhesives can withstand the high temperatures associated with soldering and operation of microelectronic devices.
Potential in Drug Development: A Look at Maleimide Chemistry
While direct applications of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane in drug delivery are not extensively documented, the maleimide functional group is of significant interest in bioconjugation and the development of drug carrier systems.[17] The maleimide group can readily react with thiol groups (present in cysteine residues of proteins and peptides) via a Michael addition reaction to form stable covalent bonds.[18]
This reactivity has been harnessed to functionalize nanoparticles and other drug delivery vehicles with targeting ligands or therapeutic agents.[19][20] For instance, maleimide-functionalized nanoparticles can be conjugated with antibodies or peptides to achieve targeted drug delivery to cancer cells.[4] Although this specific bismaleimide monomer is primarily designed for high-temperature polymer applications, its fundamental chemistry opens up possibilities for the design of novel, structurally related compounds for biomedical applications.
Conclusion
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is a highly valuable monomer in the field of high-performance polymers. Its unique chemical structure imparts desirable properties to the resulting thermosetting resins, including exceptional thermal stability, mechanical strength, and chemical resistance. The well-established synthesis protocol allows for its efficient production, and its applications in the aerospace and electronics industries are a testament to its superior performance. While its direct role in drug development is yet to be fully explored, the inherent reactivity of its maleimide functional groups suggests a potential for future innovations in the biomedical field. This guide has provided a comprehensive technical overview to aid researchers and scientists in understanding and utilizing this important chemical compound.
References
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. (2018). PubMed. [Link]
-
Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery. (2019). PubMed. [Link]
-
Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. (2020). Wilhelm Lab. [Link]
-
High-Performance Bismaleimide Resin with an Ultralow Coefficient of Thermal Expansion and High Thermostability. ResearchGate. [Link]
-
Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. (2016). SciSpace. [Link]
-
High-Toughness, Controlled Flow BMI Prepreg for Aerospace Application. (2021). SAMPE Digital Library. [Link]
-
FTIR spectra of maleimide functionalized Fe@C NP 20 and BSA-adduct 21. ResearchGate. [Link]
-
Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. (2020). ACS Applied Nano Materials. [Link]
-
Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. SciSpace. [Link]
-
Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. (2013). NASA Technical Reports Server (NTRS). [Link]
-
Maleimide Resin Blends with Enhanced Toughness for High-Temperature Semiconductor Packaging. ResearchGate. [Link]
-
FT-IR spectra of PK50_20 (a) crosslinked at different maleimide/furan ratios. ResearchGate. [Link]
-
Assignment of peaks from 1H and 13C NMR. ResearchGate. [Link]
-
(a) FTIR spectra showing the reduction of the maleimide peak at 828... ResearchGate. [Link]
-
Preparation and characterization of bismaleimide monomers with various structures. (2012). Taylor & Francis Online. [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]
-
Maleimide, n-(2,6-xylyl)-. NIST WebBook. [Link]
-
Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. (2023). Polymer Innovation Blog. [Link]
-
Preparation and Characterization of New Carrier Drug Polymers Based Maleimide and Its Drug Release Behaviour. (2019). ResearchGate. [Link]
-
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane. BioCrick. [Link]
-
Bismaleimides (BMI). CAPLINQ Corporation. [Link]
-
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane. ChemBK. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Modern approaches to the processing of bismaleimide resins. ResearchGate. [Link]
-
Solid-state 13C-NMR study on bismaleimide/diamine polymerization: Structure, control of particle size, and mechanical properties. ResearchGate. [Link]
-
Bis(4-maleimidophenyl)methane. ResearchGate. [Link]
- Preparation method of bis (3-ethyl-5-methyl-4-maleimidophenyl) methane.
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Polymer-Based Systems for Controlled Release and Targeting of Drugs. PMC - NIH. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
-
Polymers in Controlled Drug Delivery. Medical Device and Diagnostic industry. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Polymers for Drug Delivery Systems. PMC - PubMed Central. [Link]
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. researchgate.net [researchgate.net]
- 3. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 4. wilhelm-lab.com [wilhelm-lab.com]
- 5. benchchem.com [benchchem.com]
- 6. BIS(3-ETHYL-5-METHYL-4-MALEIMIDOPHENYL)METHANE | 105391-33-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. CN112279798A - Preparation method of bis (3-ethyl-5-methyl-4-maleimidophenyl) methane - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. BIS(3-ETHYL-5-METHYL-4-MALEIMIDOPHENYL)METHANE(105391-33-1) 13C NMR [m.chemicalbook.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gold nanoparticles 20 nm, maleimide functionalized, conjugation kit Au nanoparticles [sigmaaldrich.com]
